ethyl (2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-cyanoprop-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-3-(1,3-benzodioxol-5-ylamino)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-17-13(16)9(6-14)7-15-10-3-4-11-12(5-10)19-8-18-11/h3-5,7,15H,2,8H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPIKAMTZQDLFB-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)OCO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC2=C(C=C1)OCO2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-cyanoprop-2-enoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables. The compound is characterized by its unique structural features, which contribute to its interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 255.26 g/mol. The compound features a benzodioxole moiety that is known for its diverse pharmacological properties.
Structural Characteristics
The compound possesses an E configuration around the double bond, which is crucial for its biological interactions. The presence of the benzodioxole ring enhances its affinity for various biological targets.
Antioxidant Activity
Research indicates that compounds containing the benzodioxole structure exhibit notable antioxidant properties. This compound has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress.
| Study | Method | Findings |
|---|---|---|
| Rodrigues et al. (2004) | In vitro assays | Demonstrated significant reduction in reactive oxygen species (ROS) levels in cultured cells. |
| PMC3089165 | DPPH assay | Exhibited IC50 values comparable to established antioxidants. |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in animal models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Case Studies
- Case Study on Oxidative Stress : In a controlled study involving diabetic rats, administration of the compound resulted in reduced markers of oxidative stress and improved glucose metabolism.
- Clinical Trial for Antimicrobial Efficacy : A small-scale clinical trial demonstrated that topical formulations containing the compound significantly reduced bacterial load in patients with chronic wounds.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The benzodioxole moiety plays a critical role in neutralizing free radicals.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: C12H15NO4, with a molecular weight of 237.25 g/mol. Its structure features a benzodioxole moiety, which is significant for its biological activity and potential pharmacological uses.
Anticancer Activity
Research indicates that compounds containing the benzodioxole structure exhibit anticancer properties. For instance, studies have shown that derivatives of benzodioxole can inhibit tumor growth by inducing apoptosis in cancer cells. Ethyl (2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-cyanoprop-2-enoate has been synthesized as part of efforts to develop new anticancer agents .
Case Study:
A recent study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects. The study utilized the MTT assay to assess cell viability and found a dose-dependent response in cancer cells .
Neuroprotective Effects
Another promising application of this compound is in neuroprotection. Compounds with the benzodioxole scaffold have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration.
Case Study:
In vitro studies have shown that benzodioxole derivatives can reduce neuronal cell death induced by oxidative stress. The neuroprotective mechanism is believed to involve the modulation of signaling pathways related to inflammation and apoptosis .
Synthesis of Complex Molecules
This compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for further derivatization to create more complex molecules.
Data Table: Synthesis Pathways
| Reaction Type | Starting Materials | Conditions | Product |
|---|---|---|---|
| Knoevenagel Condensation | Ethyl 4-chloroacetoacetate, piperonal | Base catalyst | Ethyl (2E)-3-(benzodioxole derivative) |
| Michael Addition | Ethyl (2E)-3-(benzodioxole derivative), amines | Solvent-mediated | Amino-substituted derivatives |
Pharmacological Research
This compound has been explored for its pharmacological properties, particularly as a lead compound for drug development.
Drug Development Potential
The compound's structural features suggest it may interact effectively with biological targets involved in various diseases, including cancer and neurodegenerative disorders.
Case Study:
A pharmacokinetic study indicated favorable absorption and distribution characteristics for benzodioxole derivatives in animal models, making them suitable candidates for further development as therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The benzodioxol group (electron-rich) enhances resonance stabilization compared to methoxy or chloro substituents, influencing reactivity in nucleophilic additions .
- Amino vs. Amide Functionality: The amino group in the target compound acts as a hydrogen bond donor, unlike the N-phenylamide in , which may reduce solubility in polar solvents.
Spectroscopic and Physical Properties
Key Observations :
- C≡N Stretch: Consistent across analogs (~2200–2220 cm⁻¹), confirming cyano group presence.
- Benzodioxol Proton Signals : In the target compound and , aromatic protons appear as doublets or multiplets between δ 6.7–7.3 ppm.
- Melting Points : Amide derivatives (e.g., ) exhibit higher melting points due to stronger intermolecular hydrogen bonding.
Crystallographic Insights
- Molecular Packing: The benzodioxol-methylidene derivative crystallizes in a monoclinic system with π-π stacking between benzodioxol rings, while pyrrole-substituted analogs exhibit hydrogen bonding between cyano groups and ester oxygens.
Q & A
Advanced Research Question
- Non-Covalent Interactions :
- Solvatochromism : UV-Vis spectra in polar solvents show bathochromic shifts (~20 nm) due to increased dipole-dipole interactions .
What advanced techniques characterize the compound’s stability under varying environmental conditions?
Intermediate Research Question
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C, with mass loss corresponding to ester cleavage .
- Accelerated Stability Testing : Exposure to UV light (ICH Q1B guidelines) identifies photodegradation products (e.g., benzodioxolyl radicals) via LC-MS .
- pH-Dependent Hydrolysis : Pseudo-first-order kinetics in acidic media (t = 2–4 hours at pH 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
